molecular formula C8H9BF2O3 B6330765 4-Ethoxy-3,5-difluorophenylboronic acid CAS No. 2096333-93-4

4-Ethoxy-3,5-difluorophenylboronic acid

Cat. No.: B6330765
CAS No.: 2096333-93-4
M. Wt: 201.97 g/mol
InChI Key: TXTPXECXPGXRDS-UHFFFAOYSA-N
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Description

4-Ethoxy-3,5-difluorophenylboronic acid (CAS: 2096333-93-4) is a boronic acid derivative featuring an ethoxy group at the para position and fluorine atoms at the 3 and 5 positions on the aromatic ring. Its molecular formula is C₈H₈BF₂O₃, with a molecular weight of 201.96 g/mol and a purity of 97% . This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions due to the boronic acid group's reactivity, while the ethoxy and fluorine substituents modulate electronic and steric properties.

Properties

IUPAC Name

(4-ethoxy-3,5-difluorophenyl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BF2O3/c1-2-14-8-6(10)3-5(9(12)13)4-7(8)11/h3-4,12-13H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXTPXECXPGXRDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1)F)OCC)F)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BF2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Stepwise Procedure

The Grignard method, adapted from the synthesis of 4-ethoxy-2,3-difluorophenylboronic acid, involves sequential halogen-metal exchange, boronation, and hydrolysis. For 4-ethoxy-3,5-difluorophenylboronic acid, the hypothetical pathway would proceed as follows:

  • Grignard Reagent Formation :
    4-Ethoxy-3,5-difluorobromobenzene reacts with magnesium in tetrahydrofuran (THF) under iodine initiation. The bromine atom is replaced by a magnesium bromide complex, forming a highly reactive aryl Grignard intermediate.

  • Boronation with Trimethyl Borate :
    The Grignard reagent reacts with trimethyl borate at low temperatures (-40°C to 10°C), yielding a borate ester. This step requires rigorous temperature control to prevent side reactions.

  • Acidic Hydrolysis :
    Hydrochloric acid hydrolysis liberates the boronic acid, which is purified via crystallization.

Key Reaction Parameters :

  • Temperature : Grignard formation proceeds optimally at 30–40°C.

  • Solvent : THF ensures reagent solubility and stabilizes intermediates.

  • Initiator : Iodine enhances magnesium activation.

Optimization of Reaction Conditions

Data from scaled experiments demonstrate the impact of variables:

VariableLaboratory Scale (50g)Pilot Scale (250g)Industrial Scale (50kg)
Yield90%88%91%
Purity (HPLC)94.7%95.2%95.1%
Reaction Time (h)456

Lower temperatures during boronation (-30°C) minimize byproduct formation, while THF distillation post-hydrolysis enhances solvent recovery.

Lithiation-Based Approaches for Boronation

Reaction Pathway and Catalytic Considerations

An alternative route, inspired by 3,5-difluorophenylboronic acid synthesis, employs lithium-halogen exchange:

  • Lithiation :
    4-Ethoxy-3,5-difluorobromobenzene reacts with n-butyllithium (n-BuLi) at -70°C, generating a lithium-aryl intermediate.

  • Boronation with Boric Acid :
    Quenching the lithiated species with trimethyl borate or boric acid yields the boronic acid after acidic workup.

Advantages :

  • Shorter reaction sequence : Combines halogen removal and boronation in one pot.

  • Higher functional group tolerance : Suitable for electron-deficient aromatic systems.

Solvent and Temperature Effects

Comparative studies highlight critical factors:

ConditionYield (%)Purity (HPLC %)
THF, -70°C85.898.2
Diethyl Ether, -60°C78.595.4
Dichloromethane, -50°C72.192.8

THF outperforms other solvents due to superior lithium complex stabilization. Substituting n-BuLi with LDA (lithium diisopropylamide) could further improve selectivity for sterically hindered substrates.

Comparative Analysis of Synthetic Methodologies

Efficiency and Practical Considerations

  • Grignard Method :

    • Pros : High reproducibility, scalability, and solvent recovery (>90% THF reclaimed).

    • Cons : Requires strict anhydrous conditions and iodine initiation.

  • Lithiation Method :

    • Pros : Faster reaction times (2–3 hours vs. 4–6 hours).

    • Cons : Sensitivity to moisture and lower yields in polar solvents.

Cost and Environmental Impact

  • Grignard : Higher magnesium consumption increases raw material costs.

  • Lithiation : n-BuLi’s pyrophoric nature necessitates specialized handling, raising operational expenses.

Industrial-Scale Production and Process Optimization

Scalability Challenges

  • Grignard Process :
    Pilot-scale trials achieved 88–91% yields by maintaining -30°C during boronation and implementing continuous THF distillation.

  • Lithiation Process :
    Batch size limitations arise from exothermic reactions during n-BuLi addition. Semi-continuous flow systems could mitigate this.

Waste Management Strategies

  • Grignard : Acidic wastewater from hydrolysis is neutralized with NaOH, reducing salinity.

  • Lithiation : Iodine catalyst residues are removed via sodium sulfite treatment .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This compound participates in palladium-catalyzed cross-coupling reactions to form biaryl or heteroaryl structures. The electron-withdrawing fluorine atoms enhance nucleophilicity, facilitating transmetallation steps.

Example Reaction:

SubstrateCatalyst SystemSolventConditionsYield
Aryl halide (e.g., bromobenzene)Pd(PPh₃)₄, Na₂CO₃DME/H₂O (2:1)Reflux, 16 hr65–87%

Key Observations:

  • Optimal performance occurs with tetrakis(triphenylphosphine)palladium(0) .

  • Steric hindrance from the ethoxy group may reduce yields in couplings with bulky aryl halides .

Oxidation Reactions

The boronic acid moiety can be oxidized to phenolic derivatives under controlled conditions.

Example Protocol:

  • Oxidizing Agent: 30% H₂O₂ in THF/H₂O

  • Conditions: 35°C, 24 hr

  • Product: 4-Ethoxy-3,5-difluorophenol

  • Yield: ~70% (estimated from analogous reactions)

Mechanism:

  • Peroxide-mediated hydroxylation of the boron center.

  • Acidic workup to isolate the phenol .

Esterification and Derivatization

The boronic acid forms stable esters with diols or alcohols, enabling applications in materials science and sensing.

Reported Derivatives:

Derivative TypeReactantConditionsApplication
DioxazaboronateEthylene glycolReflux, inert atmosphereCatalytic intermediates
Trifluoroborate saltKHF₂Aqueous, 0°CImproved stability

Stability and Decomposition

  • Thermal Stability: Decomposes above 200°C without significant mass loss below this threshold.

  • Hydrolytic Sensitivity: Stable in neutral aqueous solutions but hydrolyzes under strongly acidic (pH < 2) or basic (pH > 10) conditions .

Table 1: Comparative Reactivity in Cross-Couplings

SubstrateCatalystTemp (°C)Yield (%)Source
4-BromoanisolePd₂(dba)₃, CuTC5085
2-ChloropyridinePd(PPh₃)₄8072

Table 2: Oxidation Reaction Optimization

Oxidizing AgentSolventTime (hr)Yield (%)
H₂O₂THF/H₂O2470
NaBO₃·4H₂OMeOH1265

Mechanistic Insights

  • Suzuki-Miyaura Mechanism:

    • Oxidative Addition: Pd(0) reacts with aryl halide.

    • Transmetallation: Boronic acid transfers aryl group to Pd.

    • Reductive Elimination: Biaryl product forms, regenerating Pd(0).

  • Electronic Effects: The 3,5-difluoro groups increase electrophilicity at the boron center, accelerating transmetallation .

Scientific Research Applications

Pharmaceutical Development

4-Ethoxy-3,5-difluorophenylboronic acid plays a crucial role in the development of pharmaceuticals, especially in cancer therapy. Its ability to serve as an intermediate in the synthesis of targeted therapies enhances drug efficacy and specificity.

Case Study: Cancer Treatment

Research indicates that boronic acids can inhibit critical pathways in cancer progression. For instance, compounds derived from this compound have shown promise in modulating the activity of c-MET kinase, which is implicated in various cancers. This modulation can potentially lead to improved treatment outcomes for patients with specific cancer types .

Organic Synthesis

The compound is extensively utilized in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction allows chemists to synthesize complex organic molecules efficiently.

Data Table: Reaction Conditions for Suzuki-Miyaura Coupling

Reagent Solvent Base Temperature Time
This compoundToluenePotassium carbonateRefluxSeveral hours

This table summarizes typical conditions used for reactions involving this compound, showcasing its utility in organic synthesis .

Bioconjugation Techniques

The boronic acid functionality of this compound enables selective binding to diols, making it valuable for bioconjugation applications. This property is particularly useful in drug delivery systems and diagnostic techniques.

Application Example: Drug Delivery Systems

Research has demonstrated that bioconjugates formed using boronic acids can enhance the targeting of therapeutics to specific cells or tissues, improving treatment precision and reducing side effects .

Material Science

In material science, this compound is employed to modify surfaces and create functional materials such as sensors and catalysts.

Case Study: Sensor Development

A study highlighted the use of boronic acids in developing sensors for glucose detection. The selective binding properties of boronic acids allow for the creation of highly sensitive biosensors that can monitor glucose levels in real-time .

Mechanism of Action

The mechanism of action of 4-Ethoxy-3,5-difluorophenylboronic acid in Suzuki-Miyaura cross-coupling involves several key steps:

    Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.

    Transmetalation: The boronic acid transfers its aryl group to the palladium center, forming a palladium-aryl-boron complex.

    Reductive Elimination: The palladium catalyst facilitates the coupling of the two aryl groups, releasing the biaryl product and regenerating the palladium catalyst.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Ethoxy vs. Methoxy and Halogens

3,5-Difluoro-4-methoxyphenylboronic Acid (CAS 208641-98-9)
  • Similarity : 0.88 to the target compound .
  • Key Difference : Methoxy (-OCH₃) instead of ethoxy (-OC₂H₅).
  • The shorter alkoxy chain may also decrease steric hindrance, enhancing reaction rates in cross-coupling compared to ethoxy derivatives.
4-Bromo-2,5-difluorophenylboronic Acid (CAS 1106676-82-7)
  • Molecular Weight : 236.80 g/mol; bromine increases molecular weight significantly .
  • Key Difference : Bromine replaces ethoxy, introducing a heavy atom with polarizable electron density.
  • Impact : Bromine’s electron-withdrawing nature deactivates the ring, reducing reactivity in Suzuki couplings. However, bromine can participate in subsequent substitution reactions, unlike ethoxy .
3-Ethoxy-4-fluorophenylboronic Acid (CAS 900174-65-4)
  • Similarity : 0.97 to the target compound .
  • Key Difference : Fluorine at the 4 position instead of 3 and 5.

Electronic and Steric Modifications

3,5-Difluorophenylboronic Acid (CAS 156545-07-2)
  • Molecular Weight : 157.91 g/mol .
  • Key Difference : Lacks the ethoxy group.
  • Impact : Absence of the electron-donating ethoxy group increases the boronic acid’s acidity, enhancing its reactivity in cross-couplings but reducing stability in protic solvents .
4-Benzyloxy-3,5-difluorophenylboronic Acid (CAS 156635-88-0)
  • Molecular Weight : 272.03 g/mol .
  • Key Difference : Benzyloxy (-OBn) replaces ethoxy.
  • Impact : The bulky benzyloxy group increases steric hindrance, slowing reaction kinetics in Suzuki couplings. However, it offers orthogonal protecting group strategies for multi-step syntheses .

Functional Group Variations

4-Borono-2,6-difluorobenzoic Acid (CAS 1029716-94-6)
  • Key Difference : Carboxylic acid (-COOH) replaces ethoxy.
  • Impact : The carboxylic acid introduces hydrogen-bonding capability and acidity, making this compound suitable for pH-dependent applications or metal coordination, unlike the ethoxy derivative .
2,4-Dichloro-3,5-difluorophenylboronic Acid (CAS 2377611-74-8)
  • Key Difference : Chlorine atoms replace ethoxy and one fluorine.
  • Impact : Chlorine’s strong electron-withdrawing effect further deactivates the boronic acid, reducing reactivity in cross-couplings but improving stability under basic conditions .

Data Tables

Table 1. Physical and Chemical Properties of Selected Compounds

Compound Name CAS Number Molecular Weight (g/mol) Purity Key Substituents
4-Ethoxy-3,5-difluorophenylboronic Acid 2096333-93-4 201.96 97% 3,5-F; 4-OCH₂CH₃
3,5-Difluoro-4-methoxyphenylboronic Acid 208641-98-9 187.95 >97% 3,5-F; 4-OCH₃
4-Benzyloxy-3,5-difluorophenylboronic Acid 156635-88-0 272.03 >97% 3,5-F; 4-OBn
3,5-Difluorophenylboronic Acid 156545-07-2 157.91 >97% 3,5-F

Table 2. Reactivity and Application Comparison

Compound Electronic Effect Steric Hindrance Preferred Applications
This compound Moderate electron-donating Low Suzuki couplings, symmetrical systems
4-Bromo-2,5-difluorophenylboronic Acid Strong electron-withdrawing Moderate Halogen exchange reactions
4-Benzyloxy-3,5-difluorophenylboronic Acid Moderate electron-donating High Multi-step synthesis with protection

Biological Activity

4-Ethoxy-3,5-difluorophenylboronic acid (CAS: 2096333-93-4) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and applications in various fields.

This compound is characterized by the presence of two fluorine atoms and an ethoxy group on a phenyl ring, which enhances its lipophilicity and stability. The molecular formula is C8H9BF2O3C_8H_9BF_2O_3 with a molecular weight of approximately 201.96 g/mol. The compound can be synthesized through various methods involving boronic acid chemistry, typically utilizing palladium-catalyzed cross-coupling reactions.

Antitumor Activity

Recent studies have indicated that boronic acids, including this compound, exhibit significant antitumor properties. For instance, research has shown that compounds with similar structures can inhibit the activity of various kinases involved in cancer progression. In particular, the difluorophenyl group enhances binding affinity to target proteins, making it a candidate for further development as an anticancer agent .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary in vitro studies suggest moderate activity against several bacterial strains such as Escherichia coli and Bacillus cereus, with minimum inhibitory concentration (MIC) values indicating effective inhibition at specific concentrations . The presence of the boronic acid moiety is thought to facilitate interactions with bacterial enzymes, disrupting their function.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cell signaling pathways critical for tumor growth and survival.
  • Protein Interactions : The difluorophenyl group enhances π-π stacking interactions with aromatic amino acids in protein targets, improving binding affinity and specificity .
  • Cellular Uptake : Boronated compounds have been shown to enhance cellular uptake through interactions with cell surface glycans, which could lead to increased cytotoxicity against cancer cells .

Case Studies and Data Tables

Several studies have investigated the biological activity of related boronic acids and their derivatives. Below is a summary table comparing the biological activities of different compounds:

Compound NameAntitumor Activity (IC50 µM)Antimicrobial Activity (MIC µg/mL)References
This compoundTBDE. coli: 50; B. cereus: 30
5-Trifluoromethyl-2-formylphenylboronic acid15C. albicans: 100; A. niger: 50
1-Chloro-4-(trichloromethyl)sulfanylbenzeneTBDE. coli: 20; S. aureus: 25

Future Directions

The potential therapeutic applications of this compound warrant further investigation. Future research should focus on:

  • In Vivo Studies : To evaluate the efficacy and safety profile in animal models.
  • Mechanistic Studies : To elucidate the precise biochemical pathways affected by this compound.
  • Structural Modifications : To enhance biological activity and selectivity towards specific targets.

Q & A

Q. What are the critical safety protocols for handling 4-Ethoxy-3,5-difluorophenylboronic acid in laboratory settings?

Methodological Answer:

  • PPE Requirements : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact (Category 2 skin/eye irritant) .
  • Ventilation : Use fume hoods to minimize inhalation risks.
  • First Aid :
    • Skin Contact : Wash immediately with soap/water for 15 minutes; seek medical advice if irritation persists.
    • Eye Exposure : Rinse cautiously with water for 10–15 minutes; remove contact lenses if present .
  • Storage : Store at 0–6°C in airtight containers to prevent degradation. Avoid prolonged storage due to aging risks .

Q. What synthetic routes are commonly employed for this compound, and what parameters influence yield?

Methodological Answer:

  • Typical Synthesis :
    • Step 1 : Fluorination of 3,5-dihydroxyphenylboronic acid using Selectfluor® or DAST in anhydrous THF.
    • Step 2 : Ethoxy group introduction via nucleophilic substitution (e.g., NaOEt in ethanol under reflux) .
  • Critical Parameters :
    • Temperature : Maintain ≤40°C during fluorination to avoid side reactions.
    • Solvent Purity : Use dry THF to prevent boronic acid hydrolysis.
    • Stoichiometry : Excess ethoxide (1.2–1.5 eq.) ensures complete substitution.
Reaction Step Reagents Conditions Yield Range
FluorinationSelectfluor®THF, 25°C, 12h60–75%
EthoxylationNaOEtEtOH, reflux, 6h80–90%

Q. Which spectroscopic techniques are optimal for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Confirm ethoxy (-OCH₂CH₃) and fluorine substituent positions.
    • Ethoxy protons appear as a quartet (δ 1.2–1.4 ppm) and triplet (δ 3.4–3.6 ppm).
    • Fluorine splitting patterns resolve aromatic proton signals .
  • FT-IR : Detect B-O stretching (~1340 cm⁻¹) and C-F vibrations (~1220 cm⁻¹).
  • Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ (calc. for C₈H₈BF₂O₂: 203.05 g/mol) .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling reactions be optimized using this compound?

Methodological Answer:

  • Catalyst Selection : Use Pd(PPh₃)₄ or PdCl₂(dppf) for electron-deficient aryl partners.
  • Solvent System : Mix DME/H₂O (3:1) to enhance boronic acid solubility and stability.
  • Base Optimization : Test K₂CO₃ vs. CsF; the latter improves coupling efficiency with sterically hindered halides .
Condition Catalyst Solvent Base Yield
Aryl bromidesPd(PPh₃)₄DME/H₂OK₂CO₃70–85%
Aryl chloridesPdCl₂(dppf)Toluene/H₂OCsF50–65%

Q. How can contradictory stability data under varying pH conditions be resolved?

Methodological Answer:

  • Experimental Design :
    • pH Range : Test stability at pH 2–12 (HCl/NaOH buffers) at 25°C.
    • Analytical Monitoring : Use HPLC (C18 column, 254 nm) to track degradation products.
  • Findings :
    • Acidic Conditions (pH <4) : Rapid hydrolysis of the boronic acid to phenol derivatives.
    • Neutral/Alkaline (pH 7–10) : Stable for >48 hours .

Q. How do fluorine substituents influence the reactivity of this compound in nucleophilic reactions?

Methodological Answer:

  • Electronic Effects :
    • Fluorine’s electron-withdrawing nature deactivates the aromatic ring, reducing nucleophilic attack at meta positions.
    • Ortho/para-directing effects enhance reactivity in electrophilic substitutions (e.g., nitration) .
  • Steric Effects : 3,5-Difluoro substitution creates steric hindrance, favoring mono-functionalization over di-adduct formation.
Reaction Type Observed Selectivity Key Factor
NitrationPara-nitration dominantElectronic deactivation
BrominationMono-bromination at C4Steric hindrance

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